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Compound of Interest

Compound Name: Ilepatril

Cat. No.: B1671718 Get Quote

An In-depth Technical Guide to Ilepatril (AVE-7688)

Introduction
Ilepatril (also known as AVE-7688) is an investigational small molecule drug classified as a

vasopeptidase inhibitor.[1][2][3] It was developed by Sanofi-Aventis for the potential treatment

of hypertension and diabetic nephropathy.[4] The core mechanism of Ilepatril revolves around

its dual inhibition of two key enzymes in the cardiovascular system: Angiotensin-Converting

Enzyme (ACE) and Neutral Endopeptidase (NEP).[2][4] This dual action is intended to provide

a more comprehensive approach to blood pressure control and end-organ protection compared

to single-target agents. The drug reached Phase II/III clinical trials for hypertension and Phase

II for diabetic nephropathy.[4][5]

Chemical Properties
Ilepatril is a dipeptide-like organic compound.[6] Its chemical and physical properties are

summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1671718?utm_src=pdf-interest
https://www.benchchem.com/product/b1671718?utm_src=pdf-body
https://www.benchchem.com/product/b1671718?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3014404/
https://pubmed.ncbi.nlm.nih.gov/20849865/
https://pubmed.ncbi.nlm.nih.gov/14608526/
https://pubmed.ncbi.nlm.nih.gov/18311667/
https://www.benchchem.com/product/b1671718?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20849865/
https://pubmed.ncbi.nlm.nih.gov/18311667/
https://pubmed.ncbi.nlm.nih.gov/18311667/
https://synapse.patsnap.com/drug/e18a4844b0bd4725b993e4ca9009c49d
https://www.benchchem.com/product/b1671718?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06604
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Chemical Formula C22H28N2O5S [6][7][8]

Molecular Weight 432.53 g/mol [6][8]

Synonyms AVE-7688, AVE7688 [7][9]

Drug Class
Vasopeptidase Inhibitor,

Prodrug
[2][3][6]

CAS Number 473289-62-2 [8]

ChEMBL ID CHEMBL3187812 [7]

Mechanism of Action
Ilepatril exerts its pharmacological effects by simultaneously inhibiting two metalloproteases:

Angiotensin-Converting Enzyme (ACE): ACE is a central component of the Renin-

Angiotensin-Aldosterone System (RAAS). It converts Angiotensin I to the potent

vasoconstrictor Angiotensin II. By inhibiting ACE, Ilepatril reduces the levels of Angiotensin

II, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Neutral Endopeptidase (NEP): NEP (also known as neprilysin) is responsible for the

degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP,

BNP), bradykinin, and substance P.[1][2] By inhibiting NEP, Ilepatril increases the

bioavailability of these peptides. This leads to vasodilation, natriuresis (excretion of sodium in

urine), and diuresis, which further contribute to blood pressure reduction and may offer

additional cardioprotective and neuroprotective effects.[1][2]

The dual inhibition of ACE and NEP provides a synergistic approach to managing hypertension

and related complications.
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Dual inhibitory mechanism of Ilepatril on ACE and NEP.

Pharmacodynamics in Humans
A clinical study in normotensive subjects investigated the pharmacodynamic profile of single

oral doses of Ilepatril. The study monitored biomarkers of ACE and NEP inhibition.[10]

4.1 Biomarker Response

The in vivo inhibition of ACE and NEP was assessed by measuring the urinary excretion of N-

acetyl-Ser-Asp-Lys-Pro (AcSDKP), a marker for ACE inhibition, and atrial natriuretic peptide

(ANP), a substrate for NEP.[10]
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Treatment Group
24-hour Urine
AcSDKP (nmol)

Urinary ANP (ng/h)
at 4-8h

Plasma Active
Renin (pg/mL) at
24h

Placebo Baseline 0.80 +/- 0.37 Baseline

Ramipril (10 mg) 511 0.93 +/- 0.65 113

Ilepatril (5 mg) 706 1.14 +/- 0.77 129

Ilepatril (25 mg) 919 2.02 +/- 1.05 247

Data from a placebo-

controlled crossover

study in sodium-

depleted

normotensive

subjects.[10]

Key Findings:

Ilepatril demonstrated dose-dependent inhibition of ACE, with the 25 mg dose resulting in

significantly higher urinary AcSDKP excretion compared to 10 mg of the selective ACE

inhibitor ramipril.[10]

The 25 mg dose of Ilepatril significantly and transiently increased urinary ANP, confirming in

vivo NEP inhibition, an effect not observed with ramipril or the lower Ilepatril dose.[10]

Ilepatril produced a more potent increase in plasma active renin concentration compared to

ramipril, indicating a stronger blockade of the renin-angiotensin system.[10]

Preclinical Research
Preclinical studies in animal models have been crucial in elucidating the therapeutic potential of

Ilepatril beyond hypertension, particularly in diabetic complications and atherosclerosis.

5.1 Studies on Diabetic and Obesity-Induced Neuropathy
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Research in mouse models of streptozotocin-induced diabetes and diet-induced obesity (DIO)

explored the neuroprotective effects of Ilepatril.[1][2]

Experimental Protocol:

Animal Model: C57Bl/6J mice.[1][2]

Induction of Disease: Diabetes was induced with a single high-dose streptozotocin injection.

Obesity was induced by feeding a high-fat diet (24% fat) for 12 weeks.[1][2]

Treatment Groups:

Control (standard chow)

Diabetic or DIO mice

Diabetic or DIO mice treated with Ilepatril (AVE7688) at 500 mg/kg in the diet.[1]

Study Design: Both prevention (treatment started at onset) and intervention (treatment

started after 6 weeks of disease) protocols were used over a 12-week period.[1]

Endpoints Measured: Nerve conduction velocity, thermal algesia (nociceptive response), and

intraepidermal nerve fiber (IENF) density in the hindpaw.[1][2]
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Workflow for preclinical study of Ilepatril in neuropathy models.

Preclinical Neuropathy Study Results:

Parameter Diabetic/Obese Mice
Diabetic/Obese Mice +
Ilepatril

Nerve Conduction Velocity Slowing Prevented slowing

Thermal Nociception Hypoalgesia Prevented hypoalgesia

Intraepidermal Nerve Fiber

Density
Decreased Improved / No decrease

Glucose Tolerance (Obese

Model)
Impaired Improved

Summary of findings from

Coppey et al., 2011.[1][2]
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Conclusion: Treatment with Ilepatril prevented the development of key neural complications in

mouse models of both insulin-deficient diabetes and diet-induced obesity, suggesting a

protective role for NEP inhibition in regulating nerve function.[1][2]

5.2 Study on Endothelial Function in Atherosclerosis

The effect of Ilepatril on endothelial dysfunction was examined in hyperlipidemic rabbits.

Experimental Protocol:

Animal Model: Rabbits fed an atherogenic diet for six weeks to induce endothelial

dysfunction.[3]

Treatment Groups: Following the atherogenic diet, rabbits were switched to a normal diet

and treated for 12 weeks with:

Ilepatril (AVE-7688) at 30 mg/kg/day

Ramipril at 1 mg/kg/day

Control (normal diet only)

Endpoints Measured: Mean arterial blood pressure (MAP), response to Angiotensin I (Ang I),

endothelial function, and the ratio of nitric oxide (NO) to superoxide (O2-) concentration.[3]

Key Findings:

Both Ilepatril and ramipril inhibited the blood pressure increase induced by Angiotensin I.[3]

Both treatments restored endothelial function by increasing the bioavailability of NO.[3]

The study concluded that Ilepatril demonstrated a protective effect on endothelial function

similar to that of ACE inhibitors in this animal model of atherosclerosis.[3]

Synthesis and Formulation
Ilepatril is a prodrug, meaning it is administered in an inactive or less active form and is then

metabolized in the body into its active form.[2][3][6] The specific, detailed synthesis pathway for
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Ilepatril is proprietary to the manufacturer. However, its structure as a dipeptide derivative

suggests a multi-step organic synthesis process common for complex small molecules, likely

involving peptide coupling and the introduction of the acetylthio group.[6][9]

Conclusion
Ilepatril (AVE-7688) is a potent vasopeptidase inhibitor with a dual mechanism of action that

targets both the renin-angiotensin-aldosterone system via ACE inhibition and the natriuretic

peptide system via NEP inhibition. Pharmacodynamic studies in humans confirm its dose-

dependent activity on both enzymes. Preclinical research has demonstrated its efficacy not

only in models of hypertension but also in preventing complications associated with diabetes,

obesity, and atherosclerosis, such as peripheral neuropathy and endothelial dysfunction.[1][3]

These findings underscore the therapeutic potential of dual ACE/NEP inhibition as a

comprehensive strategy for managing complex cardiovascular and metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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